molecular formula C15H27NOSi2 B14232135 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine CAS No. 821806-72-8

4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine

Katalognummer: B14232135
CAS-Nummer: 821806-72-8
Molekulargewicht: 293.55 g/mol
InChI-Schlüssel: BCCKJMVIONLXLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is an organosilicon compound that features a morpholine ring substituted with a tetramethyl-1-phenyldisilanyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disilanyl reagent. One common method involves the use of chlorosilanes and a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of morpholine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse chemical structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is unique due to its specific combination of a morpholine ring and a tetramethyl-1-phenyldisilanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis .

Eigenschaften

CAS-Nummer

821806-72-8

Molekularformel

C15H27NOSi2

Molekulargewicht

293.55 g/mol

IUPAC-Name

trimethyl-[methyl-(morpholin-4-ylmethyl)-phenylsilyl]silane

InChI

InChI=1S/C15H27NOSi2/c1-18(2,3)19(4,15-8-6-5-7-9-15)14-16-10-12-17-13-11-16/h5-9H,10-14H2,1-4H3

InChI-Schlüssel

BCCKJMVIONLXLO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)[Si](C)(CN1CCOCC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.